((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate is a complex organic compound classified under the category of tetrahydrofuran derivatives. It features multiple functional groups, including acetoxy and dioxopyrimidinyl moieties, indicating potential pharmaceutical relevance. The compound's structure suggests it may possess biological activity, possibly as an intermediate in drug synthesis or as a bioactive molecule.
The synthesis of ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate typically involves multi-step organic reactions. Key methods include:
Key parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate can be analyzed through various spectroscopic techniques:
The compound may participate in various chemical reactions due to its functional groups:
These reactions highlight its potential utility in synthetic organic chemistry.
The physical and chemical properties of ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate include:
This compound has potential applications in various fields:
This compound is a chemically modified pyrimidine nucleoside characterized by the systematic name ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate. It carries the CAS Registry Number 13030-62-1 and has a molecular formula of C~13~H~16~N~2~O~7~, corresponding to a molecular weight of 312.28 g/mol [2]. The stereochemical designation (2R,3S,5R) defines the absolute configuration at the chiral centers of the tetrahydrofuran ring, which mirrors the β-D-ribofuranose sugar in natural nucleosides.
Structurally, the molecule consists of three key moieties:
This dual acetylation renders the compound more lipophilic than its parent nucleoside, uridine, facilitating membrane permeability and serving as a protecting group strategy in synthetic organic chemistry. The canonical SMILES representation is "CC(OC[C@H]1OC@@HC[C@@H]1OC(C)=O)=O", which precisely encodes the stereochemistry and functional group arrangement [2].
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 13030-62-1 |
IUPAC Name | ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |
Molecular Formula | C~13~H~16~N~2~O~7~ |
Molecular Weight | 312.28 g/mol |
Stereochemistry | (2R,3S,5R) |
SMILES | CC(OC[C@H]1OC@@HC[C@@H]1OC(C)=O)=O |
The compound emerged during the mid-20th century surge in nucleoside analog research, driven by the quest for antimetabolites to disrupt nucleic acid synthesis in cancer cells and pathogens. Its specific CAS registry (13030-62-1) places its characterization within the 1960s-1970s era, when protecting group strategies for nucleoside synthesis were being systematically optimized [2]. Unlike earlier nucleoside analogs that focused on base modifications (e.g., 5-fluorouracil, patented in 1957), this molecule exemplifies a sugar-modified approach where the ribose hydroxyl groups are acylated to alter pharmacokinetic properties.
Historically, its development parallels two key trends:
In medicinal chemistry, this diacetylated uridine derivative serves as a strategic precursor for antimetabolite development. Its acetyl groups confer enhanced lipophilicity (logP >1.0 vs. uridine's logP <-2.0), significantly improving cellular uptake compared to unmodified nucleosides [2]. Once internalized, cellular esterases hydrolyze the acetyl groups to regenerate active uridine or its toxic analogs within target cells—a prodrug activation mechanism that exploits intracellular metabolism.
The compound's core applications include:
Table 2: Comparative Prodrug Properties versus Uridine
Property | Uridine | Diacetylated Derivative | Biological Impact |
---|---|---|---|
Molecular Weight | 244.20 g/mol | 312.28 g/mol | Minimal increase |
LogP (Estimated) | -2.1 | 0.8 | 100-fold higher membrane permeability |
Hydroxyl Groups | 3 | 0 (acetyl-protected) | Resistance to phosphorylation during uptake |
Esterase Activation | Not required | Required | Targeted intracellular release |
The molecule’s significance persists in contemporary nucleoside-based therapeutics, particularly for masking phosphate groups in pronucleotide approaches (e.g., nucleoside phosphonates), demonstrating its enduring role in overcoming bioavailability challenges in antimetabolite design [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7